

Technical Support Center: Assessing TP-472 Selectivity & BRD7 Liability

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Compound of Interest

Compound Name: TP-472

Cat. No.: B1193854

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Executive Summary: The TP-472 Selectivity Paradox

Status: **TP-472** is officially classified by the Structural Genomics Consortium (SGC) as a dual BRD9/7 chemical probe. The Challenge: While **TP-472** exhibits high affinity for BRD9 (

nM), it possesses significant affinity for its structural homolog BRD7 (

nM).[1] The Implication: In cellular assays, concentrations required to fully saturate BRD9 often encroach upon the BRD7 engagement window. "Off-target" effects on BRD7 are therefore a dose-dependent certainty rather than a possibility. This guide provides the protocols to quantify and deconvolute these effects.

Module 1: Quantitative Selectivity Profiling (In Vitro)

Q: How do I experimentally verify the "selectivity window" of **TP-472** in my specific assay buffer?

A: Relying on literature

values is insufficient due to buffer-specific protein stability. You must generate dose-response curves for both BRD9 and BRD7 side-by-side using a proximity-based assay (TR-FRET or AlphaScreen).

Protocol: Comparative TR-FRET Competition Assay

- Objective: Determine the exact

shift between BRD9 and BRD7 under identical conditions.

- Reagents:
 - Recombinant Bromodomains: His-tagged BRD9 and BRD7 (residues covering the bromodomain).
 - Tracer: Fluorescent-labeled BET/Bromodomain ligand (e.g., FAM-labeled broad-spectrum ligand).
 - Detection: Anti-His-Tb (Terbium cryptate) antibody.

Step-by-Step Workflow:

- Protein Titration (Optimization): Titrate BRD9 and BRD7 (0–1000 nM) against a fixed concentration of tracer (e.g., 10 nM) to determine the

of the tracer for each protein.
 - Critical Check: Use a protein concentration at roughly 50-80% of the tracer

to ensure sensitivity.
- Compound Preparation: Prepare a 10-point serial dilution of **TP-472** (Start: 10 M, Dilution factor: 1:3) in assay buffer + DMSO.
 - Control: Include **TP-472N** (Negative Control) at the highest concentration.
- Incubation: Mix Protein + Tracer + Compound. Incubate for 60 mins at RT in dark.
- Readout: Measure TR-FRET ratio (665 nm / 620 nm).

Troubleshooting Table: TR-FRET Anomalies

Symptom	Probable Cause	Corrective Action
Low Signal-to-Noise	Protein degradation or tracer bleaching.	Add 0.01% BSA/Tween-20 to prevent sticking; use fresh protein aliquots.
Steep Hill Slope (>1.5)	Compound aggregation or non-specific binding.	Add 0.01% Triton X-100; check compound solubility.
No BRD7 Inhibition	Tracer affinity for BRD7 is too high.	The tracer might be "tight-binding." Re-optimize tracer concentration or switch to a lower-affinity tracer.

Module 2: Cellular Target Engagement (NanoBRET)

Q: In vitro data shows selectivity, but how do I know if **TP-472** inhibits BRD7 inside my cells?

A: Intracellular engagement is dictated by permeability and local protein abundance. Use a NanoBRET™ Target Engagement assay to measure the apparent affinity in live cells.

The "Shift" Experiment: You must perform the assay on both BRD9-Nluc and BRD7-Nluc transfected cells.

Protocol Specifications:

- Transfection: Transfect HEK293 (or target cells) with N-terminal NanoLuc-BRD9 or NanoLuc-BRD7 vectors.
 - Note: BRD7 is larger and may express at lower levels; adjust DNA ratios to normalize luminescence.
- Tracer Titration: Determine the
of the tracer for both BRD9 and BRD7 in cells.
- Competition: Treat cells with **TP-472** (0.01 – 10 M) for 2 hours.

- Calculation: Calculate fractional occupancy.

Data Interpretation Guide:

- Scenario A (Ideal): BRD9

nM; BRD7

nM.

- Conclusion: You have a working window.^[2]^[3] Keep experimental doses < 500 nM.

- Scenario B (High Risk): BRD9

nM; BRD7

nM.

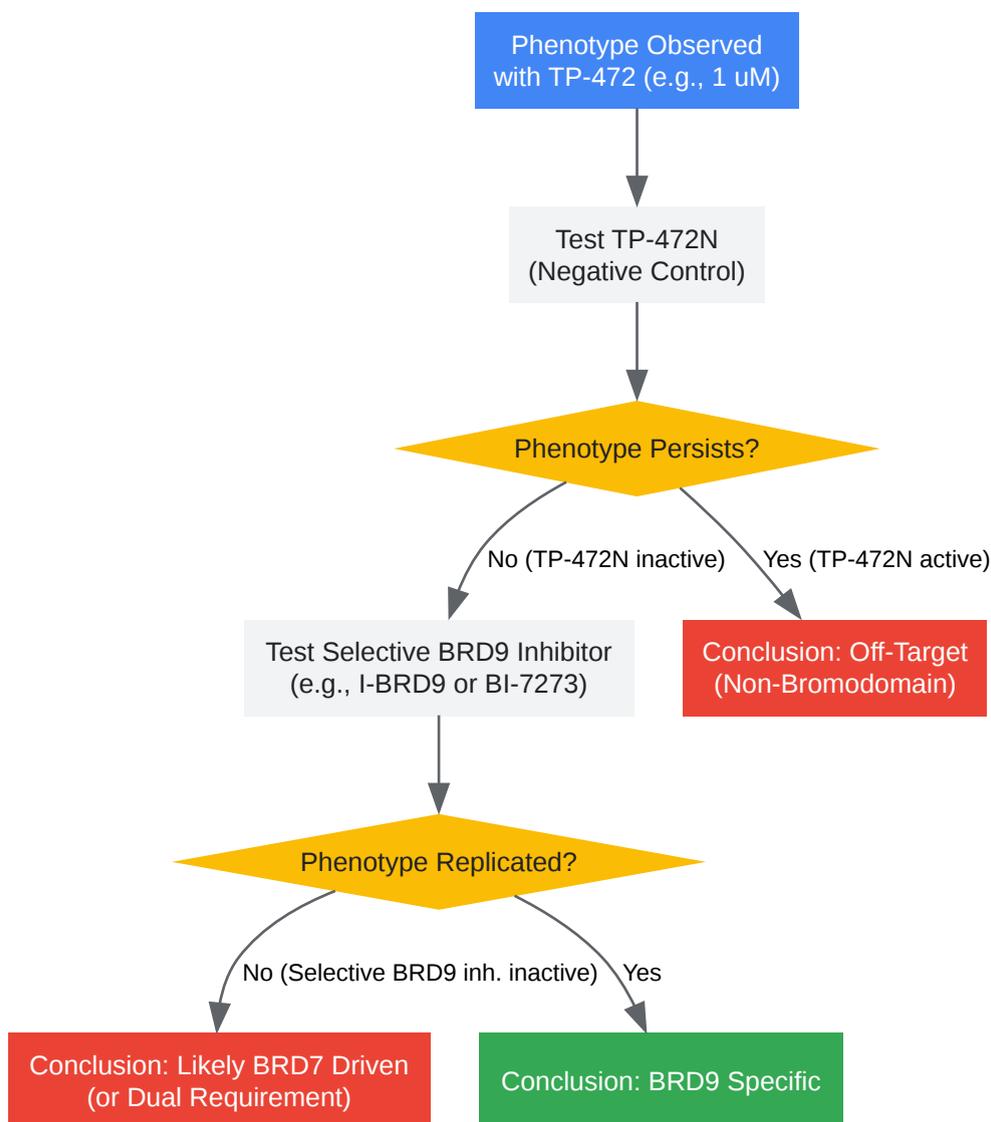
- Conclusion: The window is collapsed. Any phenotype observed at >100 nM is likely a composite of BRD9/7 inhibition.

Module 3: Functional Deconvolution (Phenotypic Rescue)

Q: I see a phenotype with **TP-472**. How do I prove it is NOT BRD7-mediated?

A: You cannot rely on **TP-472** alone. You must triangulate using Negative Controls and Orthogonal Probes.

Deconvolution Logic Flow (DOT Visualization):



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Caption: Decision tree for attributing biological phenotypes to BRD9 vs. BRD7 using chemical genetics.

Experimental Design for Deconvolution:

- Condition 1 (Probe): **TP-472** (at [concentration] for BRD9).
- Condition 2 (Negative Control): **TP-472N** (at same concentration).

- Reasoning: Controls for the chemical scaffold's non-specific toxicity.
- Condition 3 (Orthogonal BRD9 Selective): I-BRD9 or BI-7273.
 - Reasoning: I-BRD9 has >200-fold selectivity for BRD9 over BRD7.[4] If I-BRD9 fails to replicate the **TP-472** phenotype, the effect is likely driven by BRD7 (or another target).

Reference Data: TP-472 Selectivity Profile

Use these values to benchmark your internal assay performance.

Parameter	Target: BRD9	Target: BRD7	Selectivity Factor
(ITC)	33 nM	340 nM	~10x
NanoBRET	~320 nM	> 1000 nM*	Cell-type dependent
Primary Function	SWI/SNF (BAF) complex	SWI/SNF (PBAF) complex	Distinct complexes

*Note: Cellular potency is often lower than biochemical affinity due to ATP competition and permeability.

References

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